2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide
Overview
Description
2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a phenylbutan-2-yl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylacetic acid and 4-phenylbutan-2-amine.
Amidation Reaction: The carboxylic acid group of 2-methoxyphenylacetic acid reacts with the amine group of 4-phenylbutan-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(4-phenylbutan-2-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The compound’s functional groups can participate in various chemical reactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)acetamide: Lacks the phenylbutan-2-yl group, making it less complex.
N-(4-phenylbutan-2-yl)acetamide: Lacks the methoxyphenyl group, affecting its chemical properties.
2-(2-hydroxyphenyl)-N-(4-phenylbutan-2-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.
Uniqueness
2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide is unique due to the presence of both the methoxyphenyl and phenylbutan-2-yl groups, which confer specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(12-13-16-8-4-3-5-9-16)20-19(21)14-17-10-6-7-11-18(17)22-2/h3-11,15H,12-14H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYVTJAEMTVVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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